6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of bromine atoms and a carbohydrazide group in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through multicomponent reactions, condensation reactions, or intramolecular cyclizations.
Carbohydrazide Formation: The carbohydrazide group can be introduced through the reaction of the brominated imidazo[1,2-a]pyridine with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient bromination and carbohydrazide formation .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbohydrazide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound can be used to study the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Material Science: Due to its unique structural properties, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The bromine atoms and carbohydrazide group play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
5-Methylimidazo[1,2-a]pyridine: Lacks both bromine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of both bromine atoms and a carbohydrazide group.
Properties
IUPAC Name |
6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N4O/c1-4-5(10)2-6(11)8-13-7(3-15(4)8)9(16)14-12/h2-3H,12H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMSKKWLCHJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC(=CN12)C(=O)NN)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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